

Compound Profile and Physicochemical Properties

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Compound of Interest

Compound Name: *2-Bromo-5-(hydroxymethyl)phenol*

Cat. No.: *B1282858*

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2-Bromo-5-(hydroxymethyl)phenol, also known by its synonym 4-Bromo-3-hydroxybenzyl alcohol, is a bifunctional organic molecule featuring both a phenol and a primary alcohol. This structure makes it a versatile intermediate for introducing a brominated hydroxyphenyl moiety into more complex molecules.

A critical observation from a review of publicly available data is the absence of a consistently reported experimental melting point for this specific compound. While melting points for its isomers, such as 3-Bromo-4-hydroxybenzyl alcohol (128-132°C)^[1] and 5-Bromo-2-hydroxybenzyl alcohol (110-112°C), are documented, the value for the title compound remains elusive. This data gap underscores the necessity for rigorous in-house characterization of every synthesized batch to establish a reliable benchmark for purity.

Table 1: Physicochemical and Safety Data for **2-Bromo-5-(hydroxymethyl)phenol**

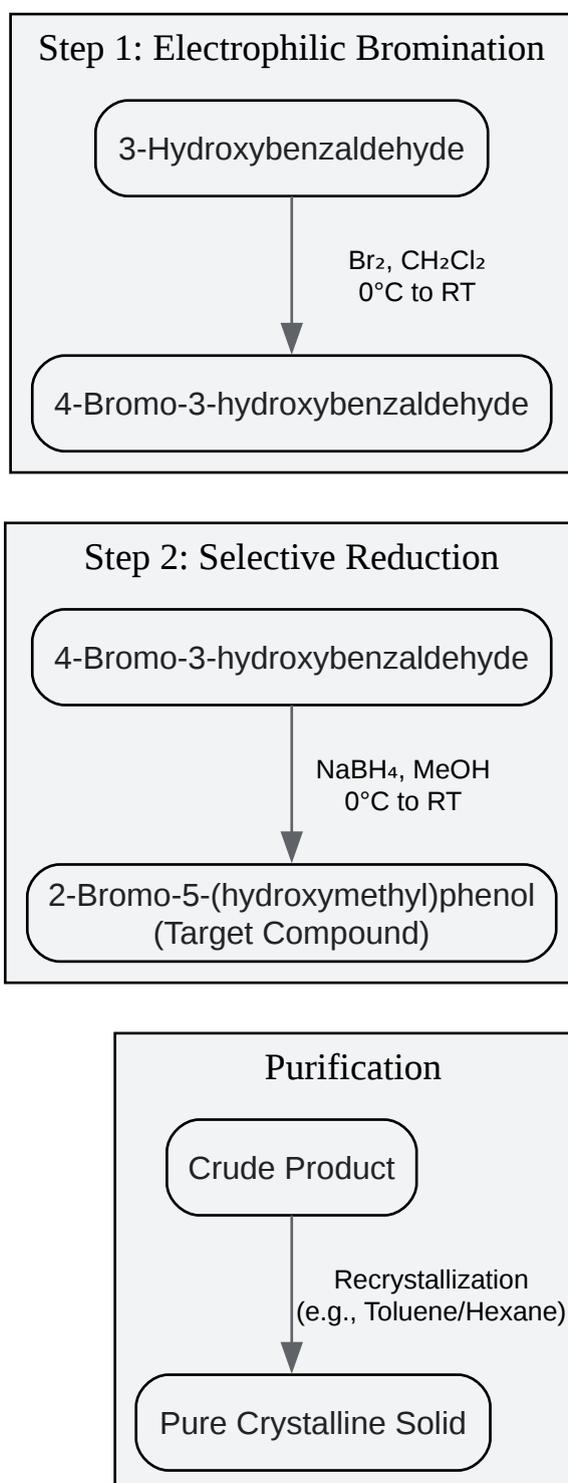
Property	Value	Source
IUPAC Name	2-bromo-5-(hydroxymethyl)phenol	PubChem[2]
Synonym	4-Bromo-3-hydroxybenzyl alcohol	PubChem[2]
CAS Number	2737-19-1	PubChem[2]
Molecular Formula	C ₇ H ₇ BrO ₂	PubChem[2]
Molecular Weight	203.04 g/mol	Merck
Appearance	Solid (predicted)	-
Melting Point	Not reported. Requires experimental determination.	-
GHS Hazard Codes	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	PubChem[2]

Synthesis and Purification: A Validated Approach

The synthesis of **2-Bromo-5-(hydroxymethyl)phenol** can be logically achieved via a two-step process starting from 3-hydroxybenzaldehyde. This pathway involves an electrophilic aromatic substitution (bromination) followed by a selective reduction of the aldehyde.

Synthetic Workflow

The causality behind this workflow is straightforward: the aldehyde group is a meta-director and deactivating, while the hydroxyl group is an ortho-, para-director and activating. Bromination will preferentially occur at positions ortho or para to the powerful hydroxyl activating group. The position between the two groups is sterically hindered, leading to bromination at the C4 position (para to the hydroxyl group), yielding the required precursor. The subsequent reduction of the aldehyde to a primary alcohol is a standard, high-yielding transformation.



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Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-hydroxybenzaldehyde

This protocol is adapted from established bromination procedures for hydroxybenzaldehydes.

[3]

- **Vessel Preparation:** To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) and dichloromethane (200 mL).
- **Cooling:** Cool the resulting solution to 0°C in an ice-water bath.
- **Bromine Addition:** Dissolve bromine (16.0 g, 0.1 mol) in dichloromethane (50 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 60 minutes, ensuring the temperature remains below 5°C.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- **Work-up:** Upon completion, add 100 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
- **Isolation:** Remove the solvent under reduced pressure to yield the crude 4-bromo-3-hydroxybenzaldehyde, which can be used directly in the next step or purified by recrystallization from water.[4]

Step 2: Reduction to **2-Bromo-5-(hydroxymethyl)phenol**

- **Vessel Preparation:** To a 500 mL flask, add the crude 4-bromo-3-hydroxybenzaldehyde (20.1 g, 0.1 mol) and methanol (250 mL). Stir until dissolved.
- **Cooling:** Cool the solution to 0°C in an ice-water bath.
- **Reductant Addition:** Add sodium borohydride (NaBH₄) (1.9 g, 0.05 mol) portion-wise over 30 minutes. The addition is exothermic and may cause gas evolution.

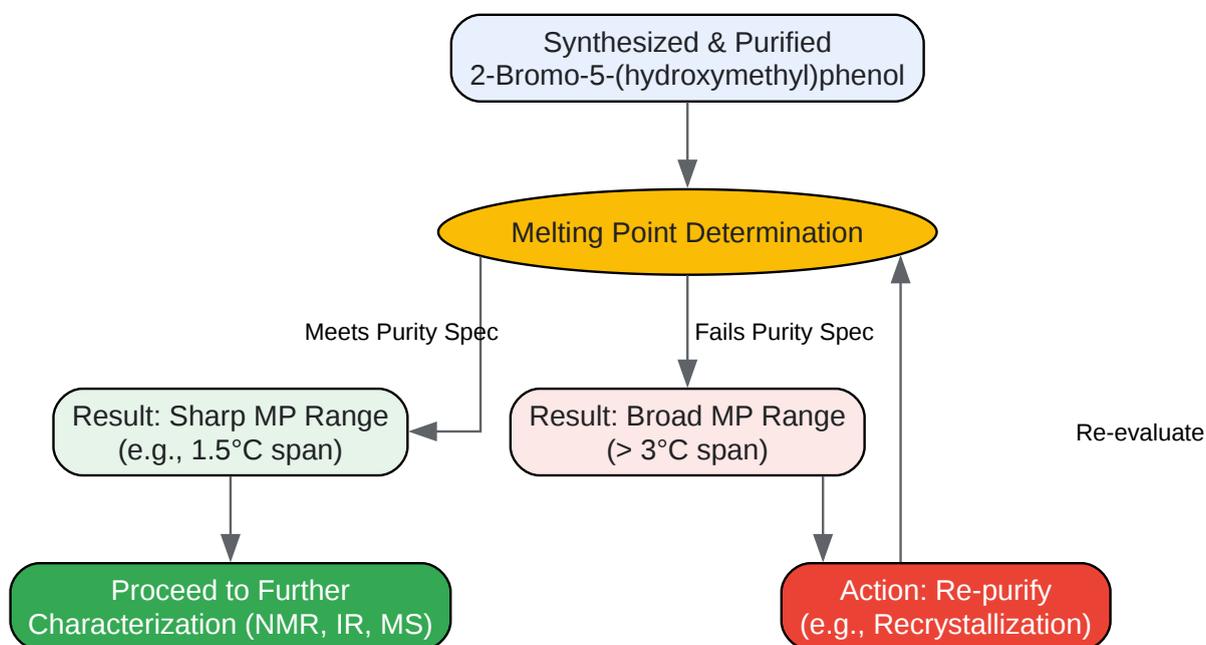
- **Reaction:** After the addition, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
- **Quenching & Neutralization:** Carefully quench the reaction by slowly adding 1M HCl (aq) until the pH is ~6-7. This will destroy excess NaBH₄.
- **Isolation & Purification:** Remove the methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product is obtained.
- **Final Purification:** Purify the crude solid by recrystallization (e.g., from a toluene/hexane solvent system) to yield **2-Bromo-5-(hydroxymethyl)phenol** as a crystalline solid.

Quality Control: The Central Role of Melting Point Determination

For a crystalline organic solid, the melting point is a robust and fundamental physical property that serves as a dual indicator of both identity and purity.^[5] A pure compound will exhibit a sharp, well-defined melting point range (typically < 2°C), whereas impurities will cause both a depression of the melting point and a broadening of the range.^[6]

Characterization Workflow

The following workflow ensures the identity and purity of the newly synthesized material, with melting point determination as the primary, rapid quality check.



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Sources

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- 2. 2-Bromo-5-(hydroxymethyl)phenol | C₇H₇BrO₂ | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]
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